molecular formula C22H21N3O3 B3012077 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 946387-04-8

5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Katalognummer: B3012077
CAS-Nummer: 946387-04-8
Molekulargewicht: 375.428
InChI-Schlüssel: ZVLRRPQGJPIJSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a tert-butyl substituent at position 5, a phenyl group at position 2, and a conjugated (E,2E)-3-(4-nitrophenyl)-2-propenylidene moiety at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their pharmacological and material science applications . This compound’s structural complexity distinguishes it from simpler pyrazolone derivatives, warranting detailed comparisons with analogs.

Eigenschaften

IUPAC Name

5-tert-butyl-4-[3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-22(2,3)20-19(21(26)24(23-20)17-9-5-4-6-10-17)11-7-8-16-12-14-18(15-13-16)25(27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLRRPQGJPIJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS No. 946387-04-8) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula: C22H21N3O3
  • Molecular Weight: 375.42 g/mol

The structure features a pyrazolone core with a tert-butyl group and a nitrophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with pyrazolone derivatives, followed by various modifications to achieve the desired functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazolone derivatives. For instance, compounds containing the nitrophenyl group have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study investigating related compounds, it was found that derivatives with similar structures exhibited:

  • IC50 values indicating effective inhibition of cell proliferation in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231).
  • Notable induction of apoptosis as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Antimicrobial Activity

Compounds structurally related to 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one have demonstrated antimicrobial properties. For example:

  • In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The presence of specific substituents (like the nitrophenyl group) appears to enhance the biological activity of pyrazolone derivatives. Studies indicate that modifications at these positions can significantly alter potency and selectivity against different biological targets .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Mechanism of Action
AnticancerMCF-75.02Apoptosis induction via caspase activation
AnticancerMDA-MB-23115.24Inhibition of cell proliferation
AntimicrobialVarious bacterial strainsVariesDisruption of cell wall synthesis

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antioxidant Activity :
    • Several studies have highlighted the antioxidant properties of pyrazolone derivatives. The presence of the tert-butyl and nitrophenyl groups enhances the electron-donating capacity, making the compound effective in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
  • Anti-inflammatory Properties :
    • Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The inhibition of pro-inflammatory cytokines suggests that 5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may have potential as an anti-inflammatory drug .
  • Antimicrobial Activity :
    • The compound has shown promising results in antimicrobial assays against various bacterial strains. Its effectiveness can be attributed to the structural features that facilitate interaction with microbial cell membranes .

Material Science Applications

  • Photostability and UV Absorption :
    • Due to its structural characteristics, this compound can be utilized in developing UV-stable coatings and materials. Its ability to absorb UV light makes it suitable for applications in protective coatings for plastics and textiles .
  • Organic Light Emitting Diodes (OLEDs) :
    • The electronic properties of pyrazolone derivatives make them candidates for use in OLED technology. The compound's ability to emit light upon electrical stimulation can be exploited in display technologies .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant propertiesDemonstrated significant free radical scavenging activity compared to controls.
Anti-inflammatory effectsShowed inhibition of TNF-alpha production in vitro, indicating potential as an anti-inflammatory agent.
Antimicrobial efficacyEffective against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazolone derivatives vary significantly based on substituents at positions 4 and 3. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Position 4/5) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
Target Compound C23H22N3O3* ~388.45 5-(tert-butyl), 4-(4-nitrophenyl propenylidene) N/A N/A N/A N/A
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C13H11N3O4 273.24 5-methyl, 4-(2-nitrophenyl) 170 69.8 IR: 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂)
(4Z)-5-(Nonafluorobutyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C21H13F9N4O 544.35 5-(nonafluorobutyl), 4-(arylhydrazinylidene) 142–144 95 ¹³C NMR: δ 144.2 (C=O), δ 121–130 (CF₂)
Les-45: 3-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid C15H11ClN2O5S2 398.84 Thiazolidinone core, 4-nitrophenyl propenylidene >220 75 LCMS: m/z 441.0/443.1 (Cl isotopes)

*Estimated based on structural analogs.

  • Steric and Electronic Effects : The tert-butyl group in the target compound increases steric hindrance compared to methyl () or fluorinated alkyl chains (). This may reduce solubility but enhance binding selectivity in biological systems.
  • Nitro Group Positioning: The para-nitro group in the target compound (vs.
  • Hybrid Scaffolds: Thiazolidinone hybrids like Les-45 () exhibit distinct electronic profiles due to sulfur atoms and thioxo groups, contrasting with the pyrazolone core’s ketone functionality.

Structural and Spectral Comparisons

  • IR Spectroscopy: The target compound’s C=O stretch (~1700 cm⁻¹) aligns with pyrazolone ketones (). The 4-nitrophenyl group would show NO₂ asymmetric stretches near 1550 cm⁻¹ .
  • NMR : The tert-butyl group’s singlet (¹H NMR: δ 1.2–1.4) and the propenylidene’s conjugated doublets (δ 6.5–7.5) are expected, similar to arylhydrazinylidene analogs in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.